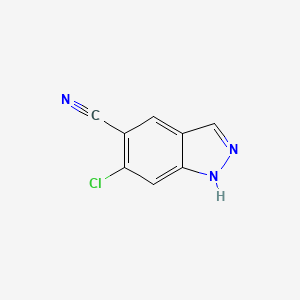

6-chloro-1H-indazole-5-carbonitrile

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. frontiersin.orgfrontiersin.orgresearchgate.net Their prevalence stems from the unique properties imparted by the nitrogen atom, including its ability to form hydrogen bonds and act as a basic center, which are crucial for biological interactions. researchgate.net These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are classified based on ring size and saturation. numberanalytics.com Their versatility makes them indispensable as synthetic intermediates, catalysts, and the final products in numerous chemical reactions. numberanalytics.com The continuous demand for novel and more effective therapeutic agents and materials drives the ongoing development of efficient synthetic methods for creating diverse and complex nitrogen-containing heterocyclic structures. frontiersin.orgfrontiersin.org

The Indazole Nucleus: A Privileged Scaffold in Contemporary Research

Among the myriad of nitrogen-containing heterocycles, the indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered significant attention as a "privileged scaffold". nih.govresearchgate.netdntb.gov.uanih.govpnrjournal.com This designation arises from its recurrence in a multitude of biologically active compounds. researchgate.netnih.gov Although rare in nature, synthetic indazole derivatives exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net The ability to functionalize the indazole ring at various positions allows for the creation of a diverse library of derivatives with tailored properties. igi-global.com

Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.netchemicalbook.com The 1H-tautomer is thermodynamically more stable than the 2H-form and is therefore the predominant form. nih.govresearchgate.netchemicalbook.com This tautomerism is a critical consideration in the synthesis and reactivity of indazole derivatives, as it can influence the regioselectivity of reactions and the biological properties of the final compounds. nih.gov While 3H-indazoles are also possible, they are less common. researchgate.netchemicalbook.com

The indazole ring system is an aromatic, 10-π electron system, which contributes to its stability. igi-global.com The electronic structure of indazole, with its electron-rich pyrazole portion fused to the benzene ring, dictates its reactivity in chemical transformations. researchgate.netigi-global.com Theoretical calculations have confirmed the greater stability of the 1H-indazole tautomer, a factor attributed to its aromatic character. rsc.orgnih.gov This inherent stability and the electronic distribution within the molecule are key factors in designing synthetic strategies and understanding the interactions of indazole derivatives with biological targets.

Overview of Indazole Derivatives in Chemical Synthesis

The synthesis of indazole derivatives is a rich and evolving field of organic chemistry. nih.govorganic-chemistry.org Numerous methods have been developed to construct the indazole core and to introduce a wide variety of functional groups onto the bicyclic framework. nih.govorganic-chemistry.org Common synthetic strategies include intramolecular cyclization reactions of appropriately substituted precursors, such as o-toluidines, 2-haloacetophenones, and aryl hydrazones. chemicalbook.comresearchgate.net More recent advancements have focused on metal-catalyzed cross-coupling and C-H activation reactions to afford functionalized indazoles with high efficiency and selectivity. nih.govnih.gov The ability to synthesize a broad range of substituted indazoles is crucial for exploring their potential in various applications.

Research Context for 6-Chloro-1H-Indazole-5-Carbonitrile

This compound is a specific derivative of the indazole scaffold that has found utility as a key intermediate in the synthesis of more complex molecules. evitachem.com Its structure incorporates a chlorine atom at the 6-position and a nitrile group at the 5-position of the 1H-indazole core. These functional groups provide reactive handles for further chemical modifications, allowing for the construction of a variety of other indazole-based compounds. The presence of the electron-withdrawing chloro and cyano groups can also influence the reactivity and properties of the indazole ring system.

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 1H-Indazole-5-carbonitrile, 6-chloro- | 1312008-67-5 | C8H4ClN3 |

| 6-Chloro-1H-indazole | 1H-Indazole, 6-chloro- | 698-25-9 | C7H5ClN2 |

| 5-bromo-6-chloro-1H-indazole | 1260382-77-1 | C7H4BrClN2 | |

| 6-chloro-5-nitro-1H-indazole | 101420-98-8 | C7H4ClN3O2 | |

| 3-chloro-6-nitro-1H-indazole | 698-25-9 | C7H4ClN3O2 | |

| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not Available | C16H13ClN2O3 |

Chemical Properties of this compound

| Property | Value |

| Boiling Point | 413.1±25.0 °C (Predicted) chemicalbook.comsigmaaldrich.com |

| Density | 1.50±0.1 g/cm3 (Predicted) chemicalbook.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | 98% sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Room Temperature, protect from light sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCZLCJIAHDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293547 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312008-67-5 | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312008-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Indazole Derivatives

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For indazole derivatives, DFT calculations are employed to predict a wide range of properties, from molecular geometry to reactivity parameters. researchgate.netdergipark.org.tr Such studies often utilize basis sets like B3LYP/6-31G++(d,p) or B3LYP/6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. For indazole derivatives, these calculations typically confirm the planarity of the heterocyclic indazole ring system, which is consistent with its aromatic character. The optimization of 6-chloro-1H-indazole-5-carbonitrile would determine the precise bond lengths, bond angles, and dihedral angles, accounting for the electronic influence of the chloro and carbonitrile substituents.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, and its energy level is associated with nucleophilicity. A higher HOMO energy indicates a greater tendency to act as an electron donor. youtube.comyoutube.com

LUMO : This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, and its energy level is associated with electrophilicity. A lower LUMO energy suggests a greater tendency to act as an electron acceptor. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. nih.gov DFT studies on various indazole derivatives have calculated these values to predict their behavior. dergipark.org.trnih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Indazole Derivatives (Based on Data for Related Compounds) This table presents representative data from DFT studies on other indazole derivatives to illustrate the concepts, as specific values for this compound are not available in the provided search results.

| Compound (Example) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 4-chloro-1H-indazole | -6.67 | -0.98 | 5.69 |

| 4-fluoro-1H-indazole | -6.74 | -1.02 | 5.72 |

| 4-bromo-1H-indazole | -6.61 | -1.05 | 5.56 |

Source: Adapted from theoretical studies on indazole derivatives. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. In this compound, these regions would be expected around the nitrogen atoms of the indazole ring and the nitrogen of the cyano group. researchgate.netresearchgate.net

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are associated with electrophilic character. nih.gov

Green Regions : Represent areas of neutral or zero potential. nih.gov

The MEP map provides a visual guide to the molecule's reactivity, highlighting the regions most likely to engage in intermolecular interactions. chemrxiv.org

Derived from HOMO and LUMO energy values, global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.tr These parameters are calculated using the principles of conceptual DFT.

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as: χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. It is calculated as: ω = χ² / (2η).

Nucleophilicity Index (Nu) : A measure of the electron-donating capability of a molecule.

Table 2: Illustrative Global Reactivity Parameters for an Indazole Derivative This table is based on general principles and data for related compounds to illustrate the concepts.

| Parameter | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | A measure of reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | Capacity to accept electrons |

Source: Definitions from theoretical chemistry studies. researchgate.netdergipark.org.tr

Mechanistic Insights from DFT Calculations

Beyond static properties, DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can understand how reactants are converted into products.

DFT can be used to map out potential reaction pathways for processes like nucleophilic or electrophilic substitutions, which are common for heterocyclic rings. This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, transition states.

Transition State Analysis is the process of locating the highest energy point along the reaction pathway, known as the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For this compound, this analysis could predict the regioselectivity of substitution reactions or the feasibility of cyclization processes, providing invaluable insights for synthetic chemistry.

Quantum Chemical Parameters for Reactivity Comparison

Quantum chemical calculations provide a suite of parameters that serve as powerful descriptors of molecular reactivity. researchgate.net By comparing these parameters for this compound with those of other known compounds, its chemical behavior can be predicted.

Key parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution in a molecule. The calculated partial charges on the N1 and N2 atoms can indicate their relative nucleophilicity and help predict the site of protonation or alkylation. nih.gov

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. By calculating the condensed Fukui functions for each atom, one can identify the most probable sites for reaction. researchgate.net

For this compound, the electron-withdrawing chloro and cyano groups are expected to lower both the HOMO and LUMO energies compared to unsubstituted indazole. NBO analysis would likely show that the nitrogen atoms bear a significant negative charge, confirming their status as the primary nucleophilic centers.

Table 2: Calculated Quantum Chemical Parameters for Indazole and a Related Derivative (Illustrative)

| Parameter | Indazole (Calculated) | 4-Nitro-1H-indazole (Calculated) | Predicted Trend for this compound |

| EHOMO (eV) | -6.21 | -7.15 | Lower than indazole |

| ELUMO (eV) | -0.68 | -2.54 | Lower than indazole |

| HOMO-LUMO Gap (eV) | 5.53 | 4.61 | Smaller than indazole |

| NBO Charge on N1 | -0.35 e | -0.32 e | Negative, influenced by substituents |

| NBO Charge on N2 | -0.15 e | -0.18 e | Negative, influenced by substituents |

Note: The values for indazole and 4-nitro-1H-indazole are representative examples from computational literature to illustrate trends. Actual values for this compound require specific calculation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are invaluable for understanding how a small molecule like this compound might interact with a biological target, such as a protein kinase. Many indazole derivatives are known to be potent kinase inhibitors. google.com

An MD simulation would typically start with a docked pose of the indazole derivative in the ATP-binding site of a kinase, obtained from molecular docking studies. The simulation then calculates the trajectory of all atoms in the system over a period of nanoseconds to microseconds, providing a dynamic view of the binding process. nih.gov

These simulations can reveal:

The stability of the ligand in the binding pocket.

Key hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex.

The role of water molecules in mediating interactions.

Conformational changes in the protein upon ligand binding. nih.gov

For this compound, MD simulations could be used to assess its potential as a kinase inhibitor. The simulation would show how the chloro and carbonitrile groups occupy specific sub-pockets within the active site and which amino acid residues they interact with. This information is critical for the rational design and optimization of more potent and selective inhibitors. nih.gov

Structure Activity Relationship Sar Studies of Indazole Derivatives

Methodologies in SAR Analysis

Several computational and experimental methodologies are employed to analyze the SAR of indazole derivatives. These techniques help in understanding the interaction between the compounds and their biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Both 2D-QSAR and 3D-QSAR models are utilized in the study of indazole derivatives. 2D-QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties and topological indices. nih.gov In contrast, 3D-QSAR methods consider the three-dimensional structure of the molecules, providing insights into the steric and electrostatic field requirements for optimal activity. nih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have helped to create a structural framework for designing new, more potent inhibitors by mapping pharmacophoric features. nih.gov These models are often validated using statistical methods like partial least squares (PLS) to ensure their predictive power. nih.gov

A QSAR model developed for indazole compounds as quorum sensing inhibitors was able to explain and predict a significant percentage of the variance in their inhibitory activity. nih.gov This model highlighted the importance of specific descriptors in determining the biological effect. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govresearchgate.net This method is widely used to understand the binding modes of indazole derivatives to their target enzymes. nih.gov For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase (TryR) helped to predict their binding interactions and rationalize their antileishmanial activity. nih.gov Similarly, molecular docking has been employed to study the interaction of indazole derivatives with other targets like renal cancer receptors and to identify key amino acid residues involved in the ligand-receptor interactions. nih.gov The results from docking studies are often correlated with experimental biological data to validate the computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.govresearchgate.net SAR studies have explored the effects of modifications at various positions, including C-3, C-4, C-5, C-6, and the nitrogen atoms at N-1 or N-2. nih.govnih.gov

Systematic modifications at different positions of the indazole ring have revealed critical insights into the structural requirements for various biological activities.

C-3 Position: The C-3 position is a common site for introducing diverse functional groups. nih.gov For example, in a series of indazole derivatives with anticancer activity, the presence of an (E)-3,5-dimethoxystyryl group at the C-3 position was a key feature. nih.gov Further modifications at this position, such as replacing a vinyl linker with an ethyl group, led to a decrease in potency, highlighting the importance of the linker's rigidity. nih.gov

C-4 Position: Substituents at the C-4 position have been shown to play a crucial role in the inhibitory activity of indazole derivatives against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

C-5 Position: The C-5 position is another critical point for substitution. For instance, the introduction of a nitro group at C-5 is a common feature in some biologically active indazole derivatives. nih.govresearchgate.net The synthesis of C-5 substituted tubercidin (B1682034) derivatives, which share a related pyrrolo[2,3-d]pyrimidine core, has demonstrated the feasibility of introducing various functional groups at this position to modulate biological activity. dtic.mil

C-6 Position: The C-6 position is frequently modified to enhance biological activity. In a study of anti-cancer indazole derivatives, a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C-6 position was found to be optimal. nih.gov The nature of the substituent at this position can significantly impact the compound's potency and selectivity. nih.gov SAR studies on 3-chloro-6-nitro-1H-indazole derivatives showed that the inhibitory efficacy against Leishmania species was significantly altered by changing the rings associated with the indazole core. nih.gov

N-1/N-2 Positions: The substituent at the N-1 or N-2 position of the indazole ring also plays a significant role in determining the biological activity. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-indazole. nih.gov In the development of YC-1 analogues, modifications at the N-1 position with different benzyl (B1604629) groups influenced their vasodilatory effects. nih.gov The nature of the N-substituent can also affect the regioselectivity of certain chemical reactions, as observed in the synthesis of N-phenyl and N-thiazolyl-1H-indazoles. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Indazole Derivatives

| Position | Substituent | Effect on Biological Activity | Reference |

| C-3 | (E)-3,5-dimethoxystyryl | Key for anticancer activity | nih.gov |

| Ethyl linker (vs. vinyl) | Decreased anticancer potency | nih.gov | |

| Hydrophilic group | Important for some kinase inhibitors | nih.gov | |

| C-4 | Substituent groups | Crucial for IDO1 inhibition | nih.gov |

| C-5 | Nitro group | Feature in some antileishmanial and other bioactive indazoles | nih.govresearchgate.net |

| C-6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Optimal for anticancer activity in a specific series | nih.gov |

| Substituent groups | Crucial for IDO1 inhibition | nih.gov | |

| Chlorine | Reduced anticancer potency compared to 6-(4-methylpiperazin-1-yl)pyridin-3-yl | nih.gov | |

| N-1 | Benzyl group | Influences vasodilatory effects in YC-1 analogues | nih.gov |

| Phenyl/Thiazolyl group | Affects reaction regioselectivity and yield | nih.gov |

Influence of Halogenation (e.g., Chlorine at C-6) on Activity

Halogenation is a key strategy in medicinal chemistry to modulate the physiochemical properties and biological activity of lead compounds. rsc.orgresearchgate.net The introduction of halogen atoms, such as chlorine, at specific positions on the indazole ring can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

The presence of a chlorine atom at the C-6 position of the indazole ring has been shown to be a critical determinant of activity in various classes of indazole derivatives. For instance, in a series of 1H-indazole derivatives designed as inhibitors of fibroblast growth factor receptors (FGFR), the inclusion of a 6-chloro substituent was found to be important for their inhibitory potency. nih.gov Similarly, the compound 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid has been investigated for its potential in treating diabetic nephropathy, highlighting the role of the chloro group in its biological profile. nih.gov

Furthermore, the strategic placement of chlorine atoms can be used to fine-tune the electronic properties of the indazole ring system, influencing its interaction with biological targets. rsc.org The synthesis of derivatives like 6-chloro-5-nitro-1H-indazole and 5-bromo-6-chloro-1H-indazole provides valuable intermediates for the development of new therapeutic agents. chemicalbook.comsigmaaldrich.com

| Compound | Target/Application | Significance of C-6 Chlorine |

|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFR inhibitors | Contributes to potent FGFR1 inhibition. nih.gov |

| 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) | Diabetic nephropathy | Part of the core structure with therapeutic potential. nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial candidates | The 3-chloro and 6-nitro substitutions are key features of the active pharmacophore. nih.gov |

Significance of the Carbonitrile Group at C-5

The carbonitrile group (C≡N) is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, making it a valuable substituent in drug design. When positioned at C-5 of the indazole ring, the carbonitrile group can significantly influence a compound's biological activity.

For example, 1H-indazole-5-carbonitrile serves as a key building block for the synthesis of various biologically active molecules. sigmaaldrich.com In the context of bacterial GyrB inhibitors, the presence of a cyano group on the indazole core was part of a design strategy to improve cell penetration and antibacterial activity. nih.gov The nitrile moiety can enhance binding affinity to the target protein and improve pharmacokinetic properties.

| Compound/Derivative Class | Target/Application | Role of C-5 Carbonitrile |

|---|---|---|

| 1H-Indazole-5-carbonitrile | Synthetic intermediate | Key precursor for various biologically active indazole derivatives. sigmaaldrich.com |

| Indazole derivatives as GyrB inhibitors | Antibacterial agents | Part of the design to enhance cell penetration and overall activity. nih.gov |

| (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid (PF-3882845) | Hypertension and nephropathy | The cyanophenyl group is a key structural feature for its therapeutic effects. nih.gov |

Regiochemistry and its Critical Role in Activity

Regiochemistry, the specific placement of functional groups on a molecule, is a critical factor that governs the biological activity of indazole derivatives. acs.org Even subtle changes in the position of a substituent can lead to a dramatic loss or gain of potency, highlighting the precise nature of drug-receptor interactions.

Amide Linker Regiochemistry in Indazole-3-carboxamides

The regiochemistry of the amide linker in indazole-3-carboxamides has been identified as a crucial determinant of their activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov A study on a series of these compounds revealed that the orientation of the amide bond is critical for inhibiting calcium influx. nih.gov

Specifically, indazole-3-carboxamides with a -CO-NH-Ar linker regiochemistry demonstrated potent inhibition of CRAC channels. nih.gov In stark contrast, the corresponding "reverse" amide isomers with a -NH-CO-Ar linker were found to be inactive, even at high concentrations. nih.gov This finding underscores the stringent structural requirements for activity and provides valuable insights for the design of novel CRAC channel inhibitors. The specific arrangement of the amide group likely dictates the key interactions with the channel protein.

| Compound Class | Amide Linker Regiochemistry | Activity (CRAC Channel Blockade) | Reference |

|---|---|---|---|

| Indazole-3-carboxamides | -CO-NH-Ar | Active | nih.gov |

| Indazole-3-carboxamides | -NH-CO-Ar (reverse amide) | Inactive | nih.gov |

Structure-Based Drug Design (SBDD) Principles in Indazole Research

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. nih.govnih.gov In the field of indazole research, SBDD has been instrumental in the discovery and development of potent and selective inhibitors for various therapeutic targets.

By understanding the binding mode of indazole derivatives within the active site of a target protein, researchers can make rational modifications to the lead compound to enhance its affinity and specificity. For example, SBDD was successfully employed to guide the optimization of a novel class of indazole-based bacterial GyrB inhibitors. nih.gov X-ray crystallographic data of analogous compounds bound to the GyrB ATPase pocket provided crucial insights that led to the design of indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov

Similarly, SBDD principles have been applied to the development of 1H-indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov By leveraging the structural information of the EGFR kinase domain, researchers were able to design compounds with strong potencies against both wild-type and mutant forms of the enzyme. nih.gov This approach not only accelerates the drug discovery process but also increases the likelihood of developing effective and highly targeted therapies.

Biological Activities and Mechanistic Investigations of Indazole Derivatives

Anti-Cancer Activity

The indazole scaffold is a core component of several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Niraparib. nih.govnih.gov Researchers have extensively explored these derivatives for their potential as anti-tumor agents, focusing on their ability to inhibit key proteins and pathways involved in cancer progression. nih.govresearchgate.netresearchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.govmdpi.com Indazole derivatives have been successfully developed as inhibitors of various specific kinases. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Dysregulation of FGFR signaling is linked to various cancers, including urothelial carcinoma and hepatocellular carcinoma (HCC). nih.govnih.gov Several indazole derivatives have been identified as potent FGFR inhibitors. nih.gov

A series of 1H-indazole derivatives were designed as irreversible inhibitors of FGFR4, a target in HCC. Compound 27i from this series was highly potent (FGFR4 IC₅₀ = 2.4 nM) and selective, showing no activity against a panel of 381 other kinases at a 1 µM concentration. nih.gov It also displayed significant antitumor effects in a Huh7 xenograft mouse model. nih.gov

Other derivatives, such as those with a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, have also shown strong activity against FGFR1. nih.gov Similarly, 1H-Indazol-3-amine derivatives have demonstrated inhibitory effects on FGFR1 by binding to the ATP binding site. nih.gov

c-Kit and FLT3 Inhibition : Mutations and overexpression of c-Kit and Fms-like tyrosine kinase 3 (FLT3) are associated with acute myeloid leukemia (AML). nih.gov A truncated, nuclear form of FGFR1 (tnFGFR1) has been shown to upregulate the expression of both Flt3 and Kit. In mouse models, this leads to a leukemia stem cell phenotype. nih.gov The study demonstrated that combined treatment with FGFR1 and FLT3 inhibitors improved survival more than FGFR1 inhibition alone, highlighting the interconnectedness of these kinase pathways. nih.gov

Other Kinase Targets : Indazole derivatives have been developed to target a wide range of other kinases involved in cancer. nih.gov

Protein Kinase B/Akt : A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to have potent inhibitory activity against Akt1, a key component of a major cell survival pathway. nih.gov

Mitogen-activated Protein Kinase (MAPK) : Galloyl benzamide-based indazole derivatives can inhibit TNF-α-mediated phosphorylation of JNK and p38 MAPK. nih.gov Additionally, novel indazole–sulfonamide compounds have been identified as promising inhibitors of MAPK1. mdpi.com

Aurora Kinases : Arylsulphonyl indazole derivatives have shown inhibitory activity against Aurora kinases, which are critical for cell division. nih.gov

Table 1: Indazole Derivatives as Kinase Inhibitors

| Derivative Class/Compound | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1H-Indazole derivatives (e.g., 27i ) | FGFR4 | Potent and selective inhibition (IC₅₀ = 2.4 nM); effective against gatekeeper mutations. | nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 | Binds to ATP binding site, with methoxy (B1213986) and fluorine groups contributing to interactions. | nih.gov |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent inhibitory activity on Akt1. | nih.gov |

| Galloyl benzamide-based indazoles | JNK, p38 MAPK | Inhibits TNF-α-mediated phosphorylation. | nih.gov |

| Indazole–sulfonamide derivatives | MAPK1 | Promising inhibitory activity in molecular docking studies. | mdpi.com |

The anti-cancer effects of indazole derivatives are achieved through various mechanisms that disrupt tumor cell proliferation, survival, and metastasis. rsc.org

A primary mechanism is the induction of apoptosis, or programmed cell death. One study found that an indazole derivative, compound 2f , dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org The compound also disrupted the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS), further contributing to cell death. rsc.org

Another indazole derivative, compound 6o , was found to induce apoptosis and affect the cell cycle in chronic myeloid leukemia (K562) cells, potentially by inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.gov Furthermore, compound 2f was shown to disrupt the migration and invasion of 4T1 cells by reducing the levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. rsc.org

Indazole derivatives exert their anti-cancer effects by modulating critical cellular signaling pathways.

p53/MDM2 Pathway : Compound 6o is believed to exert its anticancer activity by modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common mechanism for cancer cells to evade apoptosis.

MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) family plays a vital role in cell proliferation and survival. nih.gov Galloyl benzamide-based indazole derivatives have been shown to inhibit the TNF-α-mediated phosphorylation of JNK and, at higher concentrations, p38 MAPK, thereby interfering with this pro-survival pathway. nih.gov

NF-κB Pathway : Benzydamine, an indazole derivative, has been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β. dovepress.com This is significant as these cytokines can activate the NF-κB pathway, which is involved in inflammation and cancer progression. dovepress.comnih.gov

FGFR Signaling : As detailed previously, indazole derivatives can block the FGF/FGFR signaling system, which is crucial for tumor angiogenesis, proliferation, and metastasis. nih.govresearchgate.net

Anti-Inflammatory Activity

Indazoles are recognized for their anti-inflammatory properties, with some derivatives acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netdovepress.com

Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory responses through the production of prostaglandins. nih.govnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects than non-selective COX inhibitors. nih.gov

A series of novel (aza)indazole derivatives were developed as highly selective COX-2 inhibitors. nih.gov One compound, compound 16 , demonstrated effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov In another study, an estrogen receptor-β (ERβ) agonist named Indazole-Cl was shown to inhibit hypoxia-induced COX-2 expression in vascular smooth muscle cells, suggesting a role in mitigating vascular inflammation. sigmaaldrich.com Benzydamine is another well-known indazole-based NSAID that functions as a local anti-inflammatory agent. nih.govdovepress.com

Table 2: Indazole Derivatives as COX-2 Inhibitors

| Compound/Class | IC₅₀ (COX-2) | Selectivity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Compound 16 (Aza)indazole derivative | 0.409 µM | Excellent vs. COX-1 | Developed as a potential PET tracer for neuroinflammation. | nih.gov |

| Indazole-Cl | Not specified | Not specified | Inhibits hypoxia-induced COX-2 expression in vascular smooth muscle cells. | sigmaaldrich.com |

| Benzydamine | Not specified | Not specified | Used topically to treat inflammatory conditions. Reduces release of TNFα and IL-1β. | nih.govdovepress.com |

Structure-activity relationship (SAR) studies have identified indazole-3-carboxamides as potent and selective blockers of the CRAC channel. nih.govdigitellinc.com

Researchers found that the specific regiochemistry of the amide linker was critical for activity. Indazole-3-carboxamides like 12d (IC₅₀ = 0.67 µM) were potent inhibitors of calcium influx, while their reverse amide isomers were inactive. nih.govnih.gov

These compounds were able to stabilize mast cells, preventing the release of pro-inflammatory mediators. nih.govnih.gov

Further studies led to compound 4k (1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide), a fast-acting, reversible, and selective CRAC channel blocker (IC₅₀ = 4.9 µM). bidmc.org This compound effectively blocked the nuclear translocation of NFAT in T cells, a key step in immune activation, without affecting other ion channels. bidmc.orgdigitellinc.com Computational modeling suggests these compounds may act as pore blockers by binding directly to the Orai selectivity filter. digitellinc.com

Anti-Microbial Activity

Indazole derivatives have been widely investigated for their potential to combat microbial infections. nih.govorientjchem.org The structural diversity of these compounds allows for the fine-tuning of their activity against a range of pathogens.

The antibacterial potential of indazole derivatives has been a subject of significant research. nih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-3-aryl indazoles demonstrated notable inhibitory activity against various bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org

The mechanism of action for some indazole-based antibacterial agents involves the inhibition of essential bacterial enzymes. For example, some derivatives have been designed as inhibitors of DNA gyrase B, a crucial enzyme for bacterial DNA replication.

While specific studies on the antibacterial activity of 6-chloro-1H-indazole-5-carbonitrile are not extensively available in the public domain, the presence of the chloro and carbonitrile groups on the indazole scaffold suggests potential for antibacterial efficacy. The electronic properties of these substituents can influence the molecule's interaction with bacterial targets.

Table 1: Antibacterial Activity of Selected Indazole Derivatives This table presents data for representative indazole derivatives to illustrate the general antibacterial potential of this class of compounds, as specific data for this compound is limited.

| Compound ID | Bacterial Strain | Zone of Inhibition (cm) | Reference |

|---|---|---|---|

| 5a | Xanthomonas campestris | 2.1 | orientjchem.org |

| 5f | Xanthomonas campestris | 2.2 | orientjchem.org |

| 5i | Xanthomonas campestris | 2.3 | orientjchem.org |

| Standard (Streptomycin) | Xanthomonas campestris | 2.8 | orientjchem.org |

Indazole derivatives have also emerged as a promising class of antifungal agents. nih.govnih.govscholarsresearchlibrary.com Research has demonstrated their effectiveness against various fungal pathogens, including clinically relevant species like Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The antifungal effect of halogenated compounds has been observed to decrease in the order of bromo > chloro > fluoro derivatives. proquest.com

In one study, a series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated for their anticandidal activity. nih.gov Among them, a compound bearing an N,N-diethylcarboxamide substituent was found to be particularly active against both miconazole-susceptible and -resistant strains of C. glabrata. nih.gov Another study highlighted the significant antifungal activity of an indazole-linked triazole with a 5-bromo substitution against various Candida and Aspergillus species.

Although direct experimental data on the antifungal properties of this compound is scarce, the presence of a chloro substituent suggests potential for antifungal activity, a characteristic observed in other halogenated indazole derivatives. proquest.com

**Table 2: Antifungal Activity of Selected Indazole Derivatives against Candida albicans*** *This table includes data for representative indazole derivatives to showcase the antifungal potential within this compound class, as specific data for this compound is not readily available.

| Compound ID | Concentration | Activity | Reference |

|---|---|---|---|

| 3h | 1 mM | Active | nih.gov |

| 3j | 1 mM | Active | nih.gov |

| 3p | 1 mM | Active | nih.gov |

| 5b | 75 µL | Active | orientjchem.org |

| 5d | 75 µL | Active | orientjchem.org |

The investigation of indazole derivatives has extended to their potential as antiprotozoal agents. nih.gov Research has explored their activity against various protozoan parasites.

Anti-Diabetic Agents

Indazole derivatives have been identified as promising candidates for the development of novel anti-diabetic therapies. Their ability to modulate key proteins involved in glucose homeostasis makes them attractive for managing type 2 diabetes mellitus. nih.govnih.govnih.gov

A significant approach in the treatment of type 2 diabetes is the antagonism of the glucagon (B607659) receptor (GCGR), which helps to reduce hepatic glucose production. nih.govnih.gov Novel series of indazole and indole (B1671886) derivatives have been discovered as potent GCGR antagonists. nih.govnih.govgoogle.com Through scaffold hopping and structure-activity relationship (SAR) studies, researchers have optimized these compounds to exhibit excellent pharmacokinetic properties.

For instance, indazole-based β-alanine derivatives have been developed as potent and orally bioavailable GCGR antagonists. nih.gov One such compound demonstrated significant inhibition of glucagon-mediated blood glucose increase in an acute dog glucagon challenge test. nih.gov

Another important target for anti-diabetic drugs is glucokinase (GK), an enzyme that plays a crucial role in glucose sensing and metabolism. nih.govnih.gov Glucokinase activators (GKAs) enhance the activity of this enzyme, leading to increased glucose uptake and insulin (B600854) secretion.

Researchers have successfully identified and optimized novel indazole and pyrazolopyridine-based GKAs. nih.gov One particular compound, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, emerged as a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov Structure-activity relationship studies of azaindole-based glucokinase activators have also provided valuable insights for the design of new potent compounds. nih.gov

Other Pharmacological Properties

Beyond the more commonly studied applications, indazole derivatives have demonstrated a range of other important pharmacological effects. These include influencing platelet aggregation, inducing vasorelaxation, and exhibiting activity against viruses, cardiac arrhythmias, and even showing potential in male contraception and as herbicides.

Certain indazole derivatives have been identified as having anti-aggregatory properties, suggesting their potential in the management of thrombotic diseases. nih.gov Research has shown that some of these compounds can inhibit platelet aggregation, a critical process in the formation of blood clots. researchgate.net The mechanism of this activity is often linked to the nitric oxide (NO) signaling pathway.

One of the most studied indazole derivatives with this property is YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. YC-1 is known to be a potent inhibitor of platelet aggregation. Its mechanism involves the stimulation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn inhibits platelet activation. nih.gov

Table 1: Anti-aggregatory Activity of Selected Indazole Derivatives

| Compound | Description | Key Findings |

|---|---|---|

| YC-1 | A benzylindazole derivative. | Potent inhibitor of platelet aggregation through stimulation of soluble guanylate cyclase (sGC). nih.gov |

| Indazole-Cl | A chlorinated indazole derivative. | Has shown effects on processes related to atherosclerosis, which involves platelet activity. nih.gov |

The vasorelaxant properties of indazole derivatives are closely linked to their anti-aggregatory mechanisms, primarily involving the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. researchgate.netnih.gov By stimulating soluble guanylate cyclase (sGC), these compounds increase intracellular cGMP levels in vascular smooth muscle cells. nih.gov This elevation in cGMP activates protein kinase G, which in turn leads to a cascade of events that decrease intracellular calcium concentrations and induce smooth muscle relaxation, resulting in vasodilation. nih.gov

YC-1 is a prime example of an indazole derivative with significant vasorelaxant effects. nih.gov Studies on human radial artery rings have demonstrated that YC-1 is a potent relaxant, with its effects being more pronounced than those of the NO donor diethylamine/nitric oxide (DEA/NO). researchgate.net This suggests a direct and efficient activation of the sGC enzyme by YC-1. researchgate.net The vasorelaxant effects of some organic compounds are also mediated by the stimulation of the soluble guanylate cyclase-cGMP pathway. researchgate.net

Table 2: Vasorelaxant Activity of YC-1 in Human Radial Artery

| Parameter | YC-1 | DEA/NO |

|---|---|---|

| pEC50 | Significantly higher than DEA/NO | Lower than YC-1 |

| Emax | No significant change | No significant change |

| cGMP Elevation | More significant elevation | Less elevation than YC-1 |

Source: Adapted from research on the vasorelaxant effects of YC-1 and DEA/NO. researchgate.net

The emergence of drug resistance in the treatment of Human Immunodeficiency Virus (HIV) infection necessitates the development of new antiviral agents. researchgate.net Indazole derivatives have emerged as a promising scaffold in the search for novel anti-HIV compounds. nih.gov These compounds can target various stages of the HIV life cycle.

Recent research has explored the synthesis of hybrid molecules combining the indazole ring with other pharmacologically active moieties, such as 2-pyrone. doi.org Computational docking studies of these indazole-2-pyrone hybrids have shown potential interactions with key HIV-1 enzymes. doi.org The binding energies of these derivatives suggest they could be effective inhibitors. doi.org

Table 3: Docking Parameters of Indazole Derivatives Against HIV-1

| Compound | Docking Score (kcal/mol) |

|---|---|

| Indazole-2-Pyrone Hybrid 5a | -8.1 |

| Indazole-2-Pyrone Hybrid 6a | -8.2 |

| AZT (Azidothymidine) - Reference Drug | -5.7 |

Source: Adapted from computational analysis of novel indazole-2-pyrone hybrids. doi.org

Indazole derivatives have also been investigated for their potential in managing cardiovascular diseases, including cardiac arrhythmias. nih.gov The anti-arrhythmic properties of some indazole compounds are attributed to their ability to modulate ion channels involved in cardiac action potentials.

One such derivative, DY-9760e, has demonstrated cardioprotective effects in experimental models of ischemia-reperfusion injury, a condition often associated with arrhythmias. nih.gov While the precise anti-arrhythmic mechanisms of many indazole derivatives are still under investigation, their ability to interact with various cardiac targets makes them an interesting class of compounds for further research in this area. nih.gov

Table 4: Cardiovascular Activity of Selected Indazole Derivatives

| Compound | Target/Activity | Potential Application |

|---|---|---|

| DY-9760e | Cardioprotective | Ischemia-reperfusion injury, Arrhythmia nih.gov |

| ARRY-371797 | p38α (MAPK14)-selective kinase inhibitor | LMNA-related dilated cardiomyopathy nih.gov |

A notable and distinct pharmacological property of certain indazole derivatives is their antispermatogenic activity, presenting a potential avenue for the development of non-hormonal male contraceptives. nih.gov A series of halogenated 1-benzylindazole-3-carboxylic acids have been shown to induce a reversible cessation of spermatogenesis in animal models. nih.govacs.org

Histological examinations of rat testes treated with these compounds revealed disorganization of the seminiferous tubules, with a significant loss of spermatocytes and spermatids, while spermatogonia and interstitial cells remained unaffected. nih.gov Another potent indazole carboxylic acid analogue, gamendazole, has been shown to achieve a 100% infertility rate in male rats after a single oral dose, with fertility returning after cessation of treatment. nih.gov This compound is thought to act primarily on Sertoli cells. nih.gov

Table 5: Antispermatogenic Activity of Indazole Derivatives in Rats

| Compound | Key Findings |

|---|---|

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity, causing lesion and loss of spermatocytes and spermatids. nih.gov |

| Gamendazole | Achieved 100% infertility at a single oral dose of 6 mg/kg, with reversible effects. nih.gov |

In the field of agriculture, certain indazole derivatives have been developed and tested for their herbicidal properties. nih.govresearchgate.net Specifically, a series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives have demonstrated potent herbicidal activity against various annual weeds found in paddy fields. nih.gov

These compounds have shown good selectivity for rice, effectively controlling weeds without causing significant harm to the crop. nih.gov Field trials have confirmed their efficacy in controlling a broad spectrum of annual weeds with a good tolerance on transplanted rice seedlings. nih.gov The mechanism of action is believed to involve the inhibition of essential plant enzymes. sdiarticle5.com

Table 6: Herbicidal Activity of Tetrahydro-2H-indazole Derivatives

| Compound | Application Rate (g AI ha-1) | Efficacy |

|---|---|---|

| Isoxazolinylmethoxy-substituted tetrahydro-2H-indazole derivative (with phenyl substituent) | 16-63 | Potent herbicidal activity against annual weeds. nih.gov |

| Isoxazolinylmethoxy-substituted tetrahydro-2H-indazole derivative (with cyano substituent) | 16-63 | Potent herbicidal activity against annual weeds. nih.gov |

Antidepressant Activity

The indazole core is recognized as a "privileged scaffold" in drug discovery, and its derivatives have been shown to possess a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antihypertensive activities. researchgate.netnih.gov Among these, the potential for treating central nervous system (CNS) disorders, including depression, has emerged as a significant area of research. researchgate.net The therapeutic action of these compounds is often linked to their interaction with key neurological pathways.

Mechanistic studies have pointed towards several ways indazole derivatives may exert antidepressant effects. One primary mechanism is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. researchgate.netnih.gov MAO enzymes are responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, which play a crucial role in mood regulation. By inhibiting these enzymes, indazole derivatives can increase the levels of these neurotransmitters in the brain, a strategy employed by many established antidepressant medications. nih.gov Research has identified indazole-5-carboxamides as potent, selective, and reversible inhibitors of MAO-B, highlighting a promising class of compounds for the treatment of neurological diseases like Parkinson's disease, which has links to depression. nih.govwikipedia.org

Another significant mechanism involves the serotonergic system. acs.orgnih.gov Serotonin (5-hydroxytryptamine or 5-HT) receptors are critical targets for drugs treating mood and anxiety disorders. acs.org Novel indazole derivatives have been developed as serotonergic agents, specifically targeting 5-HT receptors. acs.orgnih.govacs.org For instance, the activation of 5-HT1A receptors is believed to contribute to antidepressant and anti-anxiety effects. acs.org The development of indazole derivatives as agonists or partial agonists for these receptors is an active field of research for treating mental illnesses and CNS disorders. acs.orgnih.govacs.org While broad research indicates the potential of the indazole class in developing new antidepressant agents, specific studies detailing the antidepressant activity of this compound are not extensively available in current literature. However, the established neuroactivity of the indazole scaffold suggests that it and its derivatives are important structures for future investigation in this therapeutic area.

Corrosion Inhibition

Indazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys in aggressive environments. This property is largely attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of inhibition typically involves the blocking of active corrosion sites on the metal surface. The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the sharing of electrons between the inhibitor and the metal to form a coordinate bond. Studies have shown that the mode of adsorption and the efficiency of inhibition are dependent on the specific derivative, its concentration, the type of metal, and the nature of the corrosive environment. nih.govacs.org

Research on various indazole derivatives has provided detailed insights into their protective capabilities. For example, studies on carbon steel in hydrochloric acid (HCl) have shown that derivatives like 5-aminoindazole (B92378) (AIA) and 5-nitroindazole (B105863) (NIA) are effective inhibitors. acs.org The inhibition efficiency increases with the concentration of the inhibitor. acs.orgnih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govgoogle.com The adsorption of these inhibitors on the metal surface frequently follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netacs.orgnih.gov

The following table summarizes the research findings on the corrosion inhibition activity of several indazole derivatives.

| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 5-Aminoindazole (AIA) | Carbon Steel | 1 M HCl | >90% (at 2 mM) | acs.org |

| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | >90% (at 2 mM) | acs.org |

| 2-Methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49% (at 10⁻³ M) | nih.gov |

| 1-Ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 94.73% (at 10⁻³ M) | nih.gov |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04% | researchgate.netnih.gov |

| Methyl 1H-indazole-5-carboxylate (MIC) | Copper | H₂SO₄ | Not specified, but excellent | researchgate.netnih.gov |

| 3,3-dimethyl-13-(4-nitrophenyl)-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione (Ind-NO₂) | Brass | 1.0 M HCl | >90% | nih.gov |

| 3,3-dimethyl-13-(p-tolyl)-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione (Ind-CH₃) | Brass | 1.0 M HCl | >90% | nih.gov |

Patent Analysis and Commercial Applications of Indazole Derivatives

Role of Indazoles in Drug Discovery and Development

The indazole scaffold is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has made indazole and its derivatives the subject of intense research and numerous patents. A review of patents from 2013 to 2017 alone identified 42 patents for indazole derivatives, highlighting their significance in the development of new therapeutic agents. nih.gov The interest from pharmaceutical companies and academic institutions is driven by the diverse biological properties that can be achieved through simple substitutions at various positions on the indazole ring, such as the N-1, C3, C4, C5, and C6 positions. tandfonline.com

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Anticancer: Many indazole-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy. nih.gov They have shown efficacy against various cancers, including breast, lung, colon, and prostate cancer. nih.gov

Anti-inflammatory: The indazole structure is a key component of several anti-inflammatory drugs. nih.govnih.gov

Neuroprotective: Research has pointed to the potential of indazole derivatives in treating neurodegenerative disorders. nih.gov

Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties. nih.govnih.gov

Cardiovascular: Some derivatives have been explored for their beneficial effects in treating cardiovascular diseases like hypertension and arrhythmia. nih.gov

The development of new indazole derivatives is a continuous effort, with patent literature showing a focus on creating vast libraries of structurally diverse molecules to explore their therapeutic potential. tandfonline.com For instance, patents have been filed for indazole derivatives as MAP kinase inhibitors, modulators of the Wnt signaling pathway, and PARP inhibitors, all significant targets in cancer therapy. tandfonline.com This sustained interest underscores the importance of the indazole scaffold in the ongoing search for novel drug candidates. nih.gov

Clinical Applications of Indazole-Based Therapeutic Agents

The therapeutic potential of the indazole scaffold is not merely theoretical; it has been successfully translated into numerous clinically approved drugs and candidates in various stages of clinical trials. researchgate.netnih.govresearchgate.net At least 43 indazole-based therapeutic agents have been identified in clinical applications or trials, demonstrating the real-world impact of this chemical class. nih.govresearchgate.net The versatility of the indazole core allows it to be a component in drugs for a wide range of diseases. researchgate.net

A number of indazole-containing drugs are commercially available and have made a significant impact on the market. researchgate.netresearchgate.net These drugs are used to treat a variety of conditions, from cancer to nausea. The ability to modify the indazole structure allows for the development of compounds with improved efficacy, selectivity, and pharmacokinetic properties. bldpharm.com

| Drug Name | Therapeutic Application |

| Axitinib | An oral VEGFR and kinase inhibitor for the treatment of advanced renal cell carcinoma. drugbank.com |

| Pazopanib | A tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov |

| Niraparib | An anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.gov |

| Entrectinib | Used to treat non-small cell lung cancer. bldpharm.com |

| Benzydamine | A locally-acting non-steroidal anti-inflammatory drug (NSAID) for pain relief in the mouth and throat. nih.govdrugbank.com |

| Granisetron | A 5-HT3 receptor antagonist used as an antiemetic for nausea and vomiting caused by cancer therapy. nih.govbldpharm.comdrugbank.com |

Beyond the approved drugs, numerous indazole derivatives are currently in clinical trials. For example, ARRY-371797, a p38α kinase inhibitor, has been investigated for the treatment of lamin A-related dilated cardiomyopathy. nih.gov The continuous pipeline of indazole derivatives in clinical development highlights the enduring importance of this scaffold in modern medicine. researchgate.net

Indazole Scaffolds in Advanced Materials and Dyes

While the primary focus of indazole research has been in the pharmaceutical sector, the unique chemical and photophysical properties of the indazole ring have also led to its application in the field of materials science. The versatility of the indazole scaffold extends beyond biological interactions to the creation of functional materials.

One notable application is in the development of organic light-emitting diodes (OLEDs). Specific metal-complexes of 2H-indazole have been utilized in the construction of these devices. Furthermore, the indazole core can be incorporated into azo dyes, which are a significant class of colorant organic materials. The inclusion of heterocyclic moieties like indazole into the structure of azo dyes can enhance their properties, opening up possibilities for new applications in various industries.

Future Perspectives and Research Directions

Exploration of Novel Substituents and Complex Indazole Derivatives

The core structure of 6-chloro-1H-indazole-5-carbonitrile is ripe for chemical modification to generate libraries of novel compounds with diverse pharmacological profiles. A primary avenue of future research involves the synthesis and introduction of a wide array of substituents at various positions of the indazole ring. The development of innovative synthetic methodologies is critical to this endeavor, enabling the efficient construction of more complex indazole derivatives. researchgate.net

Researchers are exploring multi-step synthetic sequences to produce novel derivatives. For instance, a fluorine-containing indazole pharmaceutical intermediate, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, was synthesized from 2,3-difluorobenzoic acid through a series of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net Such strategies highlight the potential to create structurally complex molecules from simple, commercially available precursors.

Another key strategy is the use of cycloaddition reactions to build new heterocyclic systems onto the indazole core. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized using 1,3-dipolar cycloaddition reactions to create isoxazoline, isoxazole, and triazole-containing indazoles. nih.govnih.gov These studies demonstrate how different heterocyclic moieties can be appended to the indazole scaffold, leading to compounds with unique three-dimensional shapes and biological activities. nih.gov

Future work will likely focus on:

Systematic SAR (Structure-Activity Relationship) studies: By introducing a variety of functional groups—such as different halogens, alkyl chains, aryl groups, and heterocyclic rings—at positions 1, 3, and 7 of the indazole nucleus, researchers can systematically probe the structural requirements for specific biological activities. nih.gov

Bioisosteric replacement: Replacing the existing chloro or carbonitrile groups with other bioisosteres could modulate the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Fragment-based drug design: Utilizing the this compound core as a foundational fragment and building upon it with other chemical moieties known to interact with specific biological targets. nih.gov

In Vivo Studies and Preclinical Efficacy Evaluation

An example of this progression can be seen in the development of PF-06409577, an indole (B1671886) derivative that originated from an indazole amide screening hit. nih.gov This compound underwent extensive preclinical characterization, which was crucial before it could be advanced to first-in-human trials for diabetic nephropathy. nih.gov Similarly, the indazole molecule, In-Cl, has demonstrated neuroprotective effects in in vivo studies of experimental autoimmune encephalomyelitis (EAE). nih.gov

Future preclinical evaluations of this compound derivatives will need to involve:

Animal models of disease: Testing the lead compounds in relevant animal models that mimic human diseases, such as models for cancer, infectious diseases, or cardiovascular conditions.

Pharmacokinetic profiling: Determining how the compounds are absorbed, distributed throughout the body, metabolized, and eliminated. This information is vital for establishing a potential dosing regimen.

Toxicology studies: Assessing the potential for acute and chronic toxicity to ensure the compound's safety before it can be considered for human trials.

Further Optimization for Enhanced Therapeutic Efficacy

The journey from a promising hit compound to a viable drug candidate almost always involves a process of iterative optimization. For derivatives of this compound, future research will concentrate on fine-tuning their molecular structure to maximize therapeutic efficacy while minimizing off-target effects. This optimization process is often guided by computational modeling and detailed structure-activity relationship (SAR) analyses.

For instance, in the development of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, molecular docking and dynamics simulations were employed to understand how the compounds bind to their target enzyme, trypanothione (B104310) reductase. nih.govnih.gov These computational studies revealed key hydrophobic and hydrophilic interactions and helped explain the observed biological activity, providing a rational basis for the design of more potent inhibitors. nih.govnih.gov The research concluded that the studied compounds are promising leads for further structural optimization to enhance their antileishmanial activity. nih.govnih.gov

Key optimization strategies will include:

Target-based design: Using the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design molecules that fit perfectly into the active site, thereby enhancing potency and selectivity.

Reducing off-target activity: Systematically altering the compound's structure to eliminate interactions with unintended biological targets, which can cause side effects.

Development of Novel Treatments for Various Diseases

The versatile indazole scaffold has been successfully incorporated into drugs for a wide range of diseases, including cancer and inflammatory conditions. researchgate.netnih.gov Derivatives of this compound represent a new frontier for expanding this therapeutic reach. Future research will focus on exploring the potential of these novel compounds to treat a variety of diseases where there is a significant unmet medical need.

Research has already shown that indazole derivatives possess a broad spectrum of biological activities. For example, various indazole derivatives have been investigated for their potential as:

Anticancer agents: Targeting kinases like FGFR (fibroblast growth factor receptor) is a key strategy in cancer therapy. nih.gov Novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR1 inhibitors. nih.gov

Antimicrobial agents: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial drugs. Indazole derivatives have shown promise as anticandidal agents, with some compounds demonstrating potent activity against Candida albicans and resistant Candida glabrata species. nih.gov

Antiprotozoal agents: Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising inhibitors of Leishmania major, the parasite responsible for cutaneous leishmaniasis. nih.gov

Cardiovascular drugs: Indazole derivatives are being explored for their potential to treat cardiovascular diseases such as atherosclerosis and hypertension. nih.gov

The table below summarizes some of the therapeutic areas where indazole derivatives have been investigated, highlighting the broad potential of the scaffold.

| Therapeutic Area | Target/Disease | Example Indazole Derivative Class | Reference(s) |

| Oncology | Fibroblast Growth Factor Receptor (FGFR) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | nih.gov |

| Infectious Disease | Leishmania major (Leishmaniasis) | 3-chloro-6-nitro-1H-indazole derivatives | nih.govnih.gov |

| Infectious Disease | Candida species (Candidiasis) | 3-phenyl-1H-indazole derivatives | nih.gov |

| Cardiovascular Disease | Atherosclerosis | Indazole-Cl (In-Cl) | nih.gov |

| Metabolic Disease | Diabetic Nephropathy | Indazole amides (as initial hits) | nih.gov |

Future efforts will likely expand this scope, investigating derivatives of this compound for activity against neurological disorders, inflammatory diseases, and other conditions, further cementing the importance of the indazole nucleus in modern drug discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-chloro-1H-indazole-5-carbonitrile, and what critical steps ensure reproducibility?

- Methodology : A common route involves nucleophilic substitution using 1H-indazole-5-carbonitrile as a starting material. For example, NaH-mediated reaction with 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous DMF at 0°C for 18 hours, followed by purification via column chromatography (1% MeOH, 1% Et₃N, 98% DCM) and recrystallization (90% DCM, 5% n-hexane, 5% toluene) .

- Key Considerations : Strict anhydrous conditions and controlled temperature prevent side reactions. Column chromatography with Et₃N suppresses polar impurities, while recrystallization solvents influence crystal quality.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indazole ring protons, nitrile group).

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹) .

- X-ray Crystallography : Resolves atomic positions using SHELXL refinement .

- HPLC : Verifies purity (≥95% as per commercial standards) .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural elucidation?

- Approach :

Dynamic Effects : NMR may detect conformational flexibility (e.g., tautomerism) not observed in static X-ray structures. Perform variable-temperature NMR to assess exchange processes .

Refinement Parameters : Use SHELXL’s TWIN and HKLF5 commands to model disorder or twinning in crystallographic data .

Complementary Techniques : Pair with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Variables to Test :

- Solvent : Compare DMF with less polar solvents (e.g., THF) to reduce byproducts.

- Catalyst : Screen bases (e.g., K₂CO₃ vs. NaH) for efficiency .

- Temperature Gradient : Explore microwave-assisted synthesis for faster kinetics.

Q. How can regioselectivity challenges be addressed when synthesizing derivatives (e.g., nitro or amino analogs) of this compound?

- Derivatization Routes :

- Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration at the 3-position, guided by electronic effects (chloro and nitrile groups are meta-directing) .

- Palladium Catalysis : Employ Buchwald-Hartwig amination for C–N bond formation at the 1-position .

- Monitoring : Track regioselectivity via LC-MS and isolate intermediates using preparative HPLC .

Q. What challenges arise in crystallizing this compound due to its low molecular symmetry, and how are they mitigated?

- Crystallization Issues : Low symmetry often leads to twinning or poor diffraction.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/n-hexane) to slow crystal growth .

- Cryocooling : Flash-freeze crystals to 100 K to enhance diffraction quality.

- Data Collection : Utilize synchrotron radiation for high-resolution datasets .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

- Methodology :

Core Modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 5-cyano) .

Bioassays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Computational Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings